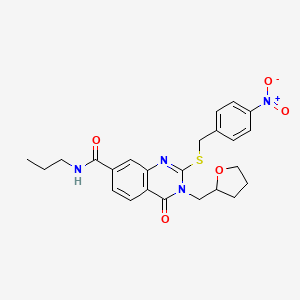

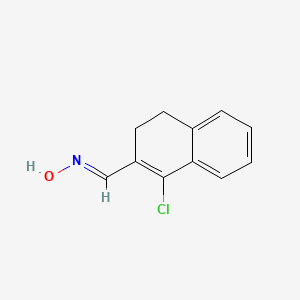

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

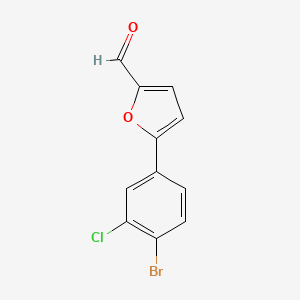

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde, also known by its IUPAC name, is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .

Molecular Structure Analysis

The InChI code for 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde is 1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime is utilized in the synthesis of novel compounds. One application involves the oxidation of similar compounds, like 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes, to form new classes of chemicals such as naphthopyranoisoxazoles and naphthopyranoisoxazolines. These reactions employ oxidizing agents like potassium iodide, iodine, and sodium bicarbonate or sodium hypochlorite and triethylamine, hinting at the compound's versatility in organic synthesis (Liaskopoulos et al., 2008).

Crystal Structure and Biological Activity

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime derivatives have been studied for their crystal structure and potential biological activities. For instance, E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime were synthesized and characterized, showing significant intermolecular interactions affecting molecular packing in the crystal. The structure was optimized using DFT calculations, and the compounds were evaluated for antimicrobial activities, showing promising results against pathogenic microbes (Lasri et al., 2020).

Synthetic Methodologies for Diverse Chemical Structures

The compound also serves as a precursor or intermediate in the synthesis of various chemical structures. For example, it's used in the preparation of substituted perhydrofuro[2,3-b]furans, involving reactions with different electrophiles and subsequent treatment with various reagents to yield expected structures (Lorenzo et al., 2000). Another study discussed its use in the self-cycloaddition of o-Naphthoquinone Nitrosomethide to form complex spiro adducts, providing insights into its formation and the oxidation process involved (Tzeli et al., 2022).

properties

IUPAC Name |

(NE)-N-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-11-9(7-13-14)6-5-8-3-1-2-4-10(8)11/h1-4,7,14H,5-6H2/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDVSRSVBRFNCK-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2604805.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2604812.png)